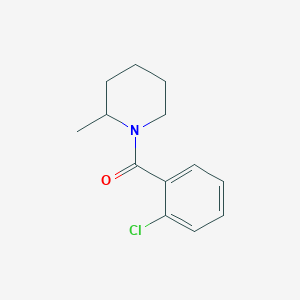
1-(2-Chlorobenzoyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzoyl)-2-methylpiperidine is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
- Antimicrobial Activity : Piperidine derivatives, including 1-(2-Chlorobenzoyl)-2-methylpiperidine, have demonstrated significant antimicrobial properties. Research indicates that structural modifications can enhance these activities, making them potential candidates for developing new antibiotics .
- Cancer Therapy : This compound has been studied for its anticancer properties. In one study, derivatives of piperidine were shown to induce apoptosis in cancer cells more effectively than standard treatments like bleomycin . The specific chlorobenzoyl substitution is believed to enhance binding affinity to cancer-related targets.
- Neurological Disorders : The piperidine moiety is crucial in developing drugs for neurological conditions. Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase, which is beneficial in treating Alzheimer's disease .
- Tuberculosis Treatment : Recent studies have identified piperidine derivatives as inhibitors of Mycobacterium tuberculosis (Mtb). The compound's ability to inhibit the MenA enzyme has shown promise in combination therapies against tuberculosis .
Table 1: Summary of Biological Activities
Notable Research Insights
- A study highlighted that modifications on the piperidine structure can significantly alter biological activity. For instance, introducing different substituents can improve binding affinity and selectivity towards target enzymes involved in disease processes .
- Another research effort focused on structure-activity relationships (SAR) among piperidine derivatives, elucidating how specific substitutions affect pharmacokinetics and therapeutic efficacy .
Propriétés
Formule moléculaire |
C13H16ClNO |
|---|---|
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
(2-chlorophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H16ClNO/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14/h2-3,7-8,10H,4-6,9H2,1H3 |
Clé InChI |
YODXMLSIQUVJGG-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2Cl |
SMILES canonique |
CC1CCCCN1C(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















